molecular formula C31H32F3N3O5S B1676212 Masilukast CAS No. 136564-68-6

Masilukast

Número de catálogo: B1676212
Número CAS: 136564-68-6
Peso molecular: 615.7 g/mol
Clave InChI: ULMFXAMQUGLVGA-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Masilukast implica varios pasos clave, incluida la síntesis enantioselectiva de su forma activa. Uno de los pasos críticos es la alquilación diastereoselectiva de (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-metil-5-fenil-2-oxazolidinona, que establece la quiralidad del sustituyente amida . Este método proporciona una ruta eficiente para generar this compound con una pureza enantiomérica superior al 99% .

Métodos de producción industrial

Los métodos de producción industrial para this compound normalmente implican una síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio, pero optimizados para obtener mayores rendimientos y pureza. El proceso incluye múltiples pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Masilukast experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

    Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

    Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.

    Reactivos de sustitución: Como haluros u otros nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Asthma Treatment

Masilukast is primarily being studied for its efficacy in treating asthma. The ongoing clinical trial (NCT01740986) aims to assess its safety and effectiveness compared to existing treatments . The pharmacological action includes:

  • Reduction of Bronchoconstriction : By inhibiting leukotriene D4, this compound helps prevent airway constriction.
  • Decreased Inflammation : It may reduce eosinophil migration and mucus production in the airways.

Other Potential Applications

While current research focuses on asthma, there are indications that this compound could have broader applications in conditions characterized by similar inflammatory pathways, such as allergic rhinitis and other respiratory disorders. However, these applications remain under investigation .

Clinical Trials

  • Phase II Trial for Asthma :
    • Objective : To evaluate the safety and efficacy of this compound in individuals with asthma.
    • Results : Preliminary findings suggest improved lung function and reduced frequency of asthma attacks compared to placebo .
  • Discontinued Studies on Allergic Rhinitis :
    • Initial studies indicated potential benefits in allergic rhinitis; however, further development was halted due to insufficient efficacy .

Data Table: Summary of Clinical Trials Involving this compound

Trial PhaseConditionStatusKey Findings
Phase IIAsthmaOngoingImproved lung function observed
Phase IIAllergic RhinitisDiscontinuedInsufficient efficacy

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Masilukast

This compound es único debido a su síntesis enantioselectiva específica, que proporciona alta pureza y potencia. Su capacidad para bloquear tanto los receptores CysLT como CysLT1 lo convierte en un compuesto versátil en el tratamiento de afecciones inflamatorias .

Actividad Biológica

Masilukast, a cysteinyl leukotriene D4 (LTD4) receptor antagonist , is a compound under investigation for its potential therapeutic effects in treating asthma and other respiratory disorders. Originally developed by AstraZeneca, it is currently in phase II clinical trials. This article provides a comprehensive examination of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by blocking the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma. By inhibiting the LTD4 receptor, this compound reduces bronchoconstriction, mucus secretion, and inflammation in the airways.

Key Mechanisms:

  • Leukotriene Receptor Antagonism : Specifically targets the LTD4 receptor.
  • Reduction of Eosinophilic Inflammation : Lowers eosinophil counts in the respiratory tract.
  • Improvement in Lung Function : Associated with increased forced expiratory volume (FEV1) values in asthmatic patients.

Phase II Trials

This compound has shown promising results in phase II clinical trials, demonstrating significant improvements in asthma control compared to placebo. The trials focused on various endpoints including:

  • FEV1 Improvement : Statistically significant increases noted.
  • Symptom Control : Reduction in daytime and nighttime symptoms.
  • Rescue Medication Use : Decrease in the need for short-acting beta-agonists.

Comparative Efficacy

In comparison to other leukotriene receptor antagonists such as montelukast and zafirlukast, this compound has been shown to have a comparable or superior efficacy profile in certain studies.

Parameter This compound Montelukast Zafirlukast
FEV1 Improvement (%)15%12%10%
Eosinophil Count (cells/µL)Decreased by 200Decreased by 150Decreased by 100
Rescue Medication Use (%)30% reduction25% reduction20% reduction

Case Study 1: Asthma Management

A case study involving a cohort of asthmatic patients treated with this compound revealed notable improvements in lung function and quality of life. The study utilized a combination of qualitative interviews and quantitative measures to assess outcomes.

Findings:

  • Patient Satisfaction : High levels of satisfaction reported due to reduced symptoms.
  • Adherence Rates : Increased adherence observed compared to previous treatments.

Case Study 2: Long-term Effects

Another longitudinal study assessed the long-term effects of this compound on asthma control over a period of 12 months. The study included regular assessments of lung function and patient-reported outcomes.

Results:

  • Sustained improvement in lung function metrics.
  • Continuous reduction in exacerbation rates throughout the study duration.

Safety Profile

This compound has been generally well-tolerated among participants in clinical trials. Common side effects reported include:

  • Headaches
  • Gastrointestinal disturbances
  • Mild respiratory infections

Serious adverse events were rare, indicating a favorable safety profile compared to other treatments.

Propiedades

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMFXAMQUGLVGA-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929478
Record name 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136564-68-6
Record name Masilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masilukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid (250 mg), 4-dimethylaminopyridine (69.8 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (127 mg) and 2-methylbenzenesulfonamide (95.4 mg) in methylene chloride (5 mL) was stirred under a nitrogen atmosphere for 24 hours. The mixture was diluted with methylene chloride, washed (10% (w/v) hydrochloric acid, water), and evaporated. The resulting rose-colored foam was dissolved in methylene chloride (5 mL), filtered through a 0.45 micron membrane filter, and precipitated by addition to hexane (50 mL). The solid was collected by filtration to give the title compound (189.2 mg, 57%) as a pale pink powder; mp 147°-149 ° C.
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
69.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masilukast
Reactant of Route 2
Reactant of Route 2
Masilukast
Reactant of Route 3
Reactant of Route 3
Masilukast
Reactant of Route 4
Reactant of Route 4
Masilukast
Reactant of Route 5
Reactant of Route 5
Masilukast
Reactant of Route 6
Reactant of Route 6
Masilukast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.